molecular formula C10H12O5 B14480891 Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate CAS No. 64507-47-7

Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate

Cat. No.: B14480891
CAS No.: 64507-47-7
M. Wt: 212.20 g/mol
InChI Key: HGTVSHUJOASHSS-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the pyranone family. Pyranones are cyclic chemical compounds that contain an unsaturated six-membered ring with one ring oxygen atom and an oxo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyranone derivatives.

Scientific Research Applications

Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methoxy and ethyl ester groups make it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

64507-47-7

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 4-methoxy-6-methyl-2-oxopyran-3-carboxylate

InChI

InChI=1S/C10H12O5/c1-4-14-9(11)8-7(13-3)5-6(2)15-10(8)12/h5H,4H2,1-3H3

InChI Key

HGTVSHUJOASHSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(OC1=O)C)OC

Origin of Product

United States

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